2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid

medicinal chemistry structure-activity relationship lead optimization

2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS 790272-38-7, molecular formula C₁₃H₁₀N₂O₃S₂, MW 306.36 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine-3-acetic acid class. It features a fused thiophene-pyrimidine core bearing a 2-methyl substituent on the pyrimidine ring, a 5-(thiophen-2-yl) group on the thiophene ring, and an N-3 acetic acid side chain.

Molecular Formula C13H10N2O3S2
Molecular Weight 306.4 g/mol
CAS No. 790272-38-7
Cat. No. B1271632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid
CAS790272-38-7
Molecular FormulaC13H10N2O3S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1CC(=O)O
InChIInChI=1S/C13H10N2O3S2/c1-7-14-12-11(13(18)15(7)5-10(16)17)8(6-20-12)9-3-2-4-19-9/h2-4,6H,5H2,1H3,(H,16,17)
InChIKeyQFZUVSPWUVXHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid (CAS 790272-38-7): Procurement-Relevant Structural Identity and Class Context


2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS 790272-38-7, molecular formula C₁₃H₁₀N₂O₃S₂, MW 306.36 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine-3-acetic acid class [1]. It features a fused thiophene-pyrimidine core bearing a 2-methyl substituent on the pyrimidine ring, a 5-(thiophen-2-yl) group on the thiophene ring, and an N-3 acetic acid side chain. The compound is catalogued under PubChem CID 2513473, ChemSpider ID 1873551, and MDL number MFCD06358052 . It is commercially available from multiple vendors including Enamine (EN300-10475, 95% purity), AKSci (0178CH, 95%), Leyan (1554842, 98%), and Santa Cruz Biotechnology . Thieno[2,3-d]pyrimidine-3-acetic acids have been investigated in the published literature as nonpeptide endothelin receptor antagonists, aldose reductase inhibitors, and anticancer agents, although no primary research article or patent directly reporting biological assay data for this specific CAS number was identified in the accessible literature as of the search date [2][3].

Why In-Class Thieno[2,3-d]pyrimidine-3-acetic Acids Cannot Be Interchanged for CAS 790272-38-7: The Substituent Triad Problem


Thieno[2,3-d]pyrimidine-3-acetic acids constitute a structurally diverse scaffold family where biological activity, physicochemical properties, and synthetic tractability are exquisitely sensitive to the identity and position of substituents. For CAS 790272-38-7, three structural features collectively define its differentiation: (i) the 2-methyl group on the pyrimidine ring, which modulates electronic density at the N-3 position and influences reactivity of the acetic acid side chain; (ii) the 5-(thiophen-2-yl) substituent on the fused thiophene, which introduces a second sulfur-containing heterocycle with distinct π-stacking and hydrogen-bonding capacity compared to phenyl, tolyl, or alkyl congeners; and (iii) the N-3 acetic acid attachment, which distinguishes this sub-series from N-1 acetic acid or 4-thioacetic acid analogs that have been profiled for aldose reductase [1] and Notum pectinacetylesterase inhibition [2]. In the endothelin receptor antagonist series (Chem. Pharm. Bull. 1998), systematic variation of substituents at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core produced IC₅₀ values spanning from 7.6 nM to >10,000 nM at the ET_A receptor, demonstrating that seemingly minor substituent changes produce order-of-magnitude potency shifts [3]. Furthermore, the 2-methyl-5-(thiophen-2-yl) combination present in CAS 790272-38-7 is not represented among the compounds for which direct pharmacological data exist, meaning that activity cannot be reliably inferred from any single published analog. Procurement of a close analog (e.g., CAS 850021-26-0, which lacks the 2-methyl group) therefore constitutes selection of a fundamentally different chemical entity with unvalidated biological equivalence.

Quantitative Differentiation Evidence for CAS 790272-38-7 Versus Its Closest Structural Analogs


Structural Differentiation: The 2-Methyl Group Distinguishes CAS 790272-38-7 from the Des-Methyl Analog CAS 850021-26-0

CAS 790272-38-7 contains a 2-methyl substituent on the pyrimidine ring that is absent in its closest commercially available analog, CAS 850021-26-0 [(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid] . The 2-methyl group increases molecular weight (306.36 vs. 292.33 g/mol, Δ = +14.03 g/mol), adds one additional rotatable bond, and alters the computed lipophilicity (XLogP3 = 1.8 for CAS 790272-38-7 vs. a predicted lower value for the des-methyl analog based on the loss of one sp³ carbon) [1]. In the broader thieno[2,3-d]pyrimidine SAR literature, methylation at the 2-position has been shown to modulate metabolic stability, tautomeric equilibrium of the 4-oxo group, and steric interactions with biological targets—effects that cannot be assumed to extrapolate across different scaffold substitution patterns [2].

medicinal chemistry structure-activity relationship lead optimization

5-(Thiophen-2-yl) Versus 5-(p-Tolyl): Heterocyclic versus Carbocyclic Aromatic Substituent Differentiation

CAS 790272-38-7 bears a 5-(thiophen-2-yl) substituent on the fused thiophene ring, whereas the commercially available analog CAS 446830-91-7 [2-[4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid] carries a 5-(p-tolyl) group . This substitution replaces a sulfur-containing, electron-rich five-membered heterocycle with a methyl-substituted phenyl ring. The thiophene moiety contributes an additional hydrogen-bond acceptor (the thiophene sulfur can participate in S···H, S···π, and chalcogen-bonding interactions), alters the molecular electrostatic potential surface, and changes the conformational preferences of the 5-substituent relative to the thieno[2,3-d]pyrimidine core [1]. In the 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one anticancer series reported by Amr et al. (Molecules 2019), compounds with the 5-(thiophen-2-yl) group demonstrated in vitro activity against MCF-7 breast cancer cells and in vivo tumor growth reduction, with inhibitory effects against Pim-1 kinase [2]. The p-tolyl analog has not been evaluated in the same assay system, and no basis exists for assuming pharmacological equivalence.

bioisosterism π-stacking interactions medicinal chemistry

Vendor Purity Differentiation: 98% (Leyan) Versus 95% (AKSci, Enamine) Specification

CAS 790272-38-7 is available at two distinct purity specifications across major vendors. Leyan (Catalog No. 1554842) offers the compound at 98% purity, while AKSci (0178CH) and Enamine (EN300-10475) supply it at 95% purity [1]. The 3% absolute purity difference translates to a 2.5-fold difference in maximum total impurity burden (2% vs. 5%), which is consequential for applications sensitive to impurities such as biochemical assays (where off-target effects from impurities can confound IC₅₀ determinations), crystallography, and analytical method development. Santa Cruz Biotechnology additionally lists the compound (SCBT catalog) but does not publicly disclose a purity specification, requiring batch-specific certificate-of-analysis review . Among analogs, the des-methyl compound CAS 850021-26-0 is generally available only at 95% (AKSci 0608CH, CalpacLab), meaning that for researchers requiring ≥98% purity, CAS 790272-38-7 (via Leyan) presents a quantifiable specification advantage [2].

chemical procurement quality specification assay development

Scaffold-Class Evidence: Thieno[2,3-d]pyrimidine-3-acetic Acids as Endothelin Receptor Antagonists with Nanomolar Potency

The thieno[2,3-d]pyrimidine-3-acetic acid scaffold has been validated as a pharmacophore for nonpeptide endothelin (ET) receptor antagonism. In the foundational study by Cho et al. (Chem. Pharm. Bull. 1998), compound 32g—a 2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-3-acetic acid derivative—bound to human ET_A and ET_B receptors with IC₅₀ values of 7.6 nM and 100 nM, respectively, and antagonized ET-induced vasoconstriction with greater potency at ET_B than bosentan (the reference dual ET_A/ET_B antagonist) [1]. Although CAS 790272-38-7 differs from 32g in oxidation state (4-oxo vs. 2,4-dioxo) and substituent pattern (2-methyl-5-(thiophen-2-yl) vs. the complex 1,5,6-trisubstituted pattern of 32g), the shared N-3 acetic acid attachment to the thieno[2,3-d]pyrimidine core is the critical pharmacophoric element for receptor recognition in this series [2]. Importantly, compound 32g emerged from systematic optimization of each ring substituent, with earlier analogs in the series showing IC₅₀ values >1,000 nM, demonstrating that the N-3 acetic acid motif is necessary but not sufficient—specific peripheral substitution dictates the ultimate potency and selectivity profile [3].

endothelin receptor cardiovascular pharmacology GPCR antagonism

Scaffold-Class Evidence: Aldose Reductase Inhibitory Activity of Thieno[2,3-d]pyrimidine Acetic Acids

Thieno[2,3-d]pyrimidine-1-acetic acids (structurally related to CAS 790272-38-7, which bears the acetic acid at N-3 rather than N-1) have been evaluated as aldose reductase inhibitors (ARIs). In a study of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with N-3 benzyl substitution, several compounds exhibited IC₅₀ values in the 10⁻⁸ M range against aldose reductase partially purified from rat lens, with potencies approximately equipotent to the reference inhibitors FK-366 and Ponalrestat [1]. Specifically, non-substituted thieno- (2a), 5-methylthieno- (2c), 5,6-dimethylthieno- (2g), 6-isopropylthieno- (2j, 2k), 6-chlorothienopyrimidine (2q), and benzothienopyrimidine (2ac) analogs all demonstrated nanomolar inhibitory activity. Two compounds (2k and 2q) additionally showed moderate in vivo activity in reducing sorbitol accumulation in the sciatic nerve of streptozotocin-induced diabetic rats . CAS 790272-38-7 differs from this series in three key respects: (i) N-3 rather than N-1 acetic acid attachment; (ii) monoketo (4-oxo) rather than 2,4-dioxo oxidation state; and (iii) 5-(thiophen-2-yl) rather than alkyl or benzyl substitution at the 5-position. These differences preclude direct extrapolation of the published IC₅₀ values but establish the thieno[2,3-d]pyrimidine scaffold as capable of supporting potent aldose reductase engagement.

aldose reductase inhibition diabetic complications polyol pathway

Anticancer Activity of the 5-(Thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Scaffold Against MCF-7 Breast Cancer Cells

The closest published scaffold to CAS 790272-38-7 is the 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one series reported by Amr et al. (Molecules 2019), in which compound 2—5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(1H)-one (CAS 215928-54-4)—serves as the core intermediate [1]. CAS 790272-38-7 is the N-3 acetic acid derivative of this core, formally obtained by N-alkylation with chloroacetic acid (analogous to the conversion of compound 2 to N-ethylacetate 3 in the published synthetic scheme) [2]. In the Amr et al. study, the N-ethylacetate derivative 3 and its further elaborated congeners (Schiff bases, thiazolidinones, pyrazoles) were evaluated against MCF-7 (breast cancer) and MCF-10A cell lines, with in vivo experiments demonstrating significant tumor growth reduction through day 8 of treatment compared to vehicle controls [3]. The synthesized derivatives also exhibited inhibitory effects against Pim-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation. CAS 790272-38-7, as the free carboxylic acid analog of N-ethylacetate 3, represents a synthetically more versatile intermediate (the free acid enables direct amide coupling, esterification, or hydrazide formation without preliminary hydrolysis) and a direct comparator compound for establishing the contribution of the free carboxylic acid to target binding versus the ester prodrug form.

anticancer breast cancer kinase inhibition Pim-1

Evidence-Backed Research Application Scenarios for CAS 790272-38-7 Procurement


Synthetic Intermediate for Endothelin Receptor Antagonist Lead Optimization

CAS 790272-38-7 serves as a synthetically tractable intermediate bearing the validated thieno[2,3-d]pyrimidine-3-acetic acid pharmacophore that produced nanomolar ET receptor antagonists (compound 32g: ET_A IC₅₀ = 7.6 nM, ET_B IC₅₀ = 100 nM) [1]. Its free carboxylic acid functionality enables direct diversification via amide coupling, esterification, or hydrazide formation without the deprotection step required for ester-protected analogs. The unexplored 2-methyl-5-(thiophen-2-yl) substitution pattern offers an opportunity to probe SAR space not covered by the published Cho et al. series, potentially yielding novel ET_A/ET_B selectivity profiles distinct from the bosentan chemotype [2].

Comparator Compound for Cancer Cell Line SAR Studies with the 5-(Thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Scaffold

As the free carboxylic acid form of the N-alkylated 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one scaffold, CAS 790272-38-7 is the logical comparator compound for head-to-head studies against N-ethylacetate derivative 3 (reported in Molecules 2019, 24, 2255) to deconvolute the contribution of the free acid versus ester moiety to MCF-7 antiproliferative activity, Pim-1 kinase inhibition, and cellular permeability [3]. The 98% purity specification available from Leyan supports its use in quantitative pharmacology assays where impurity-driven false positives must be minimized.

Aldose Reductase Inhibitor Screening Candidate with a Novel Substitution Pattern

Thieno[2,3-d]pyrimidine derivatives have demonstrated aldose reductase inhibitory activity with IC₅₀ values in the 10⁻⁸ M range, equipotent to reference inhibitors FK-366 and Ponalrestat [4]. CAS 790272-38-7 introduces the 5-(thiophen-2-yl) and 2-methyl substituent combination not represented in the Eur. J. Med. Chem. 1993 study, offering a structurally distinct screening candidate for aldose reductase (AKR1B1) inhibition assays. Its procurement enables exploration of whether the thiophene substituent confers improved isoform selectivity over AKR1B10 or aldehyde reductase (AKR1A1), a key challenge in ARI development.

Building Block for Thieno[2,3-d]pyrimidine-Focused Compound Library Synthesis

CAS 790272-38-7 is listed by multiple vendors under the 'Building Blocks' product category . Its three functional handles—the N-3 acetic acid (amide/ester/heterocycle formation), the 4-oxo group (potential for chlorination/amination to generate 4-substituted analogs as demonstrated by Konno et al., Yakugaku Zasshi 1989), and the 5-(thiophen-2-yl) group (potential for further electrophilic substitution)—make it a versatile starting material for generating diverse thieno[2,3-d]pyrimidine libraries. Its availability at both 95% and 98% purity provides flexibility for initial library synthesis (95% acceptable) versus lead compound resynthesis requiring higher purity specifications.

Quote Request

Request a Quote for 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.